molecular formula C9H16O3 B1624747 Tert-butyl 5-oxopentanoate CAS No. 192123-41-4

Tert-butyl 5-oxopentanoate

Cat. No.: B1624747
CAS No.: 192123-41-4
M. Wt: 172.22 g/mol
InChI Key: OJLCOAYTPHMGTM-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxopentanoate is an organic compound with the molecular formula C9H16O3 It is characterized by the presence of a tert-butyl group attached to a 5-oxopentanoate moiety

Scientific Research Applications

Tert-butyl 5-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Future Directions

Tert-butyl 5-oxopentanoate has been used in the synthesis of enantiopure non-natural alpha-amino acids . This suggests potential future applications in the field of organic chemistry and the synthesis of new compounds .

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure non-natural alpha-amino acids . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a key intermediate in the synthesis of (S)-2-amino-oleic acid, where it undergoes selective reduction and Wittig reaction . The interactions of this compound with these biomolecules are crucial for its function in biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in biochemical processes. These interactions can influence the compound’s overall activity and function in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 5-oxopentanoate typically involves the esterification of 5-oxopentanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

5-oxopentanoic acid+tert-butyl alcoholacid catalysttert-butyl 5-oxopentanoate+water\text{5-oxopentanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-oxopentanoic acid+tert-butyl alcoholacid catalyst​tert-butyl 5-oxopentanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butyl 5-oxopentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield tert-butyl 5-hydroxypentanoate using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Tert-butyl 5-oxopentanoic acid.

    Reduction: Tert-butyl 5-hydroxypentanoate.

    Substitution: Corresponding amides or esters.

Comparison with Similar Compounds

  • Tert-butyl 4-oxobutanoate
  • Tert-butyl 6-oxohexanoate
  • Methyl 5-oxopentanoate

Comparison:

  • Tert-butyl 5-oxopentanoate vs. Tert-butyl 4-oxobutanoate: The additional carbon in the pentanoate chain of this compound provides greater flexibility and potential for further functionalization.
  • This compound vs. Tert-butyl 6-oxohexanoate: The shorter chain length of this compound results in different steric and electronic properties, affecting its reactivity.
  • This compound vs. Methyl 5-oxopentanoate: The tert-butyl group in this compound offers greater steric hindrance compared to the methyl group, influencing its chemical behavior and applications.

This compound stands out due to its unique combination of steric and electronic properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLCOAYTPHMGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445307
Record name Tert-butyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192123-41-4
Record name Tert-butyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxopentanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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